molecular formula C19H22N6O2 B2803918 8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-52-7

8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2803918
CAS RN: 919030-52-7
M. Wt: 366.425
InChI Key: BKONVOXKJNTJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents. Benzimidazole derivatives, such as the one , have shown promise. In a recent study, benzimidazole-bridged benzophenone substituted indole scaffolds were synthesized and tested for antimicrobial activity. Among these compounds, 11b, 11e, 11f, and 11h exhibited potent antibacterial effects . These findings highlight the potential of this compound class in combating bacterial infections.

Antifungal Activity

Benzimidazoles have also demonstrated efficacy against various strains of microorganisms, including fungi . Investigating the antifungal properties of 8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could provide valuable insights for combating fungal infections.

Targeting FtsZ Protein

FtsZ, a key functional protein in bacterial cell division, is considered a potential target for novel antibacterial agents. In silico studies revealed that compounds 11b, 11e, 11f, and 11h interacted favorably with FtsZ, aligning with their in vitro antimicrobial activity . Understanding this interaction could lead to the development of targeted therapies.

Leukemia Treatment

The compound’s structure suggests potential therapeutic applications. For instance, imidazole-containing compounds have been explored as inhibitors of Bcr-Abl, a genetic abnormality associated with chronic myeloid leukemia (CML) and other leukemia subtypes . Investigating its effects on Bcr-Abl could contribute to leukemia treatment strategies.

properties

IUPAC Name

6-(2-aminophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h6-9H,5,10,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONVOXKJNTJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

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